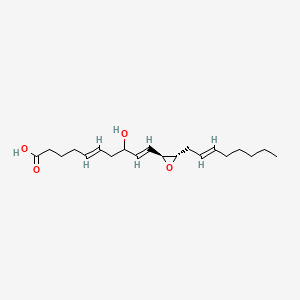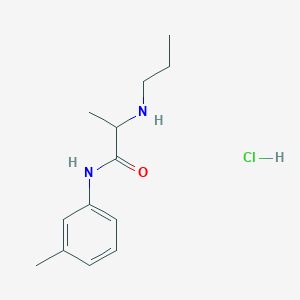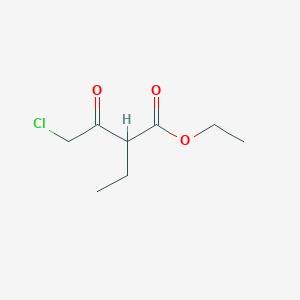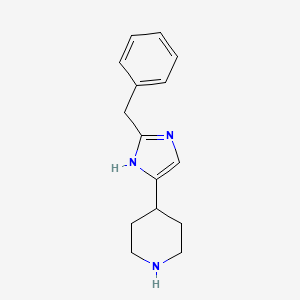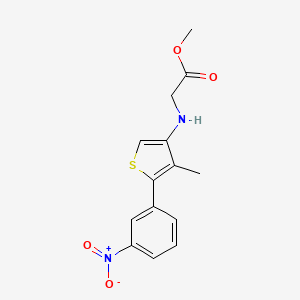
Methyl 2-(4-methyl-5-(3-nitrophenyl)thiophen-3-ylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-methyl-5-(3-nitrophenyl)thiophen-3-ylamino)acetate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methyl-5-(3-nitrophenyl)thiophen-3-ylamino)acetate typically involves multiple steps. One common method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction forms the thiophene ring system. The amino group is then introduced through a reaction with 2-fluoro-nitrobenzene in tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-methyl-5-(3-nitrophenyl)thiophen-3-ylamino)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Applications De Recherche Scientifique
Methyl 2-(4-methyl-5-(3-nitrophenyl)thiophen-3-ylamino)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-methyl-5-(3-nitrophenyl)thiophen-3-ylamino)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibiting enzyme activity or modulating receptor function .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile:
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
Its combination of a thiophene ring with a nitrophenyl group and an amino acetate moiety makes it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C14H14N2O4S |
|---|---|
Poids moléculaire |
306.34 g/mol |
Nom IUPAC |
methyl 2-[[4-methyl-5-(3-nitrophenyl)thiophen-3-yl]amino]acetate |
InChI |
InChI=1S/C14H14N2O4S/c1-9-12(15-7-13(17)20-2)8-21-14(9)10-4-3-5-11(6-10)16(18)19/h3-6,8,15H,7H2,1-2H3 |
Clé InChI |
KZYLIIJEUWHXNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1NCC(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



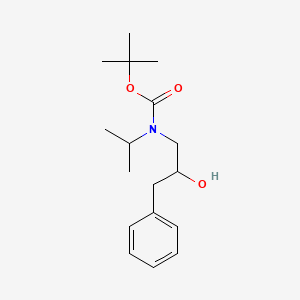
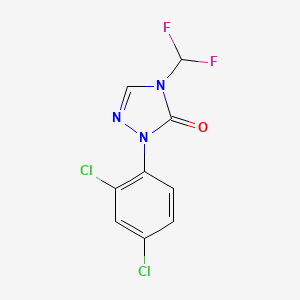
![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)
![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)
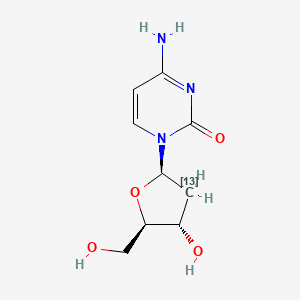
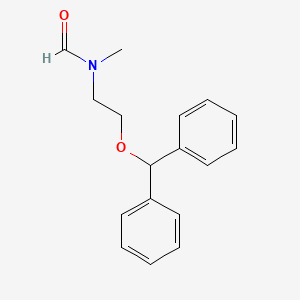
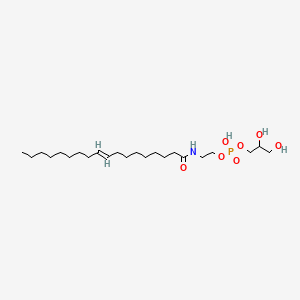
![(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol](/img/structure/B13855111.png)
